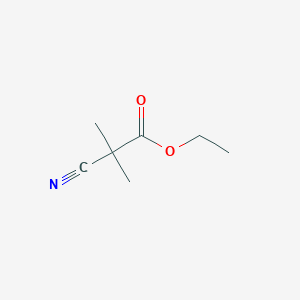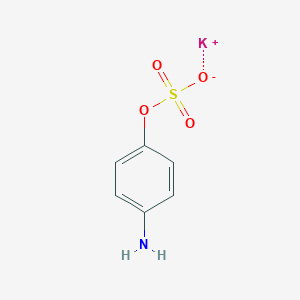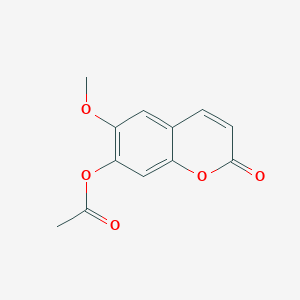
6-Methoxy-2-oxo-2H-chromen-7-yl acetate
Vue d'ensemble
Description
“6-Methoxy-2-oxo-2H-chromen-7-yl acetate” is a chemical compound . It is a derivative of coumarin, a type of benzopyran-2-one . Coumarins are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable types of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin systems, including “6-Methoxy-2-oxo-2H-chromen-7-yl acetate”, has been a subject of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .
Chemical Reactions Analysis
The chemical reactions involving “6-Methoxy-2-oxo-2H-chromen-7-yl acetate” include reactions with a number of organic halides . The reactions yield new compounds, which are characterized by elemental analysis and spectroscopic techniques .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Methoxy-2-oxo-2H-chromen-7-yl acetate” include a molecular formula of C16H18O9 and an average mass of 354.309 Da . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 650.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.0 mmHg at 25°C .
Applications De Recherche Scientifique
- Scopoletin acetate exhibits antioxidant activity, which helps protect cells from oxidative stress and damage. It scavenges free radicals and may contribute to overall health by reducing oxidative load .
- Research suggests that scopoletin acetate possesses antimicrobial properties. It inhibits the growth of bacteria, fungi, and other pathogens. This makes it a potential candidate for natural antimicrobial agents .
- Scopoletin acetate has demonstrated anti-inflammatory effects. It modulates inflammatory pathways and may be useful in managing inflammatory conditions .
- Studies indicate that scopoletin acetate may protect neurons from damage and degeneration. Its neuroprotective properties make it relevant for neurodegenerative diseases .
- Scopoletin acetate shows promise as an anticancer agent. It induces cell cycle arrest in various cancer cells, including cervical, breast, hepatoma, and lung cancer cells .
- Recent advances have explored the biosynthesis of scopoletin in microbial cell factories. Techniques like promoter engineering, enzyme engineering, and heterologous expression have been used to enhance scopoletin production .
Antioxidant Properties
Antimicrobial Effects
Anti-Inflammatory Activity
Neuroprotective Potential
Anticancer Properties
Biosynthesis and Microbial Production
Mécanisme D'action
Scopoletin acetate, also known as 6-Methoxy-2-oxo-2H-chromen-7-yl acetate or 7-Acetoxy-6-methoxycoumarin, is a coumarin synthesized by diverse medicinal and edible plants . It plays a vital role as a therapeutic and chemopreventive agent in the treatment of a variety of diseases .
Target of Action
Scopoletin acetate’s primary targets include various enzymes, such as choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also targets vascular endothelial growth factor receptor 2 (VEGFR2) and extracellular signal-regulated kinase-1 (ERK-1) .
Mode of Action
Scopoletin acetate interacts with its targets by inhibiting their activity . For instance, it obstructs VEGFR2 autophosphorylation and inhibits ERK1/2, p38 MAPK, and Akt activation . This interaction results in changes in cellular processes, such as proliferation and migration .
Biochemical Pathways
Scopoletin acetate affects the phenylpropanoid pathway . It is synthesized from the phenylpropanoid pathway via ortho-hydroxylation of cinnamate, ρ-coumarate, caffeate, and ferulate . The affected pathways lead to downstream effects such as anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties .
Pharmacokinetics
Pharmacokinetic studies have demonstrated the low bioavailability, rapid absorption, and extensive metabolism of scopoletin . These properties may be associated with its poor solubility in aqueous media . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of scopoletin acetate significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of scopoletin acetate’s action are diverse. It has antimicrobial, anticancer, anti-inflammation, anti-angiogenesis, anti-oxidation, antidiabetic, antihypertensive, hepatoprotective, and neuroprotective properties . It also has immunomodulatory effects in both in vitro and in vivo experimental trials .
Orientations Futures
Propriétés
IUPAC Name |
(6-methoxy-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-7(13)16-11-6-9-8(5-10(11)15-2)3-4-12(14)17-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCLWDHZALFLJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254533 | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Methoxy-2-oxo-2H-chromen-7-yl acetate | |
CAS RN |
56795-51-8 | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56795-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Acetyloxy)-6-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
177 °C | |
| Record name | 7-Acetoxy-6-methoxycoumarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034345 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does scopoletin acetate interact with its target and what are the downstream effects?
A1: While the provided research focuses on scoparone (6, 7 dimethylesculetin), scopoletin acetate is mentioned as a structurally similar compound. The study demonstrates that scopoletin acetate interacts with the human CAR receptor primarily through hydrogen bonding []. This interaction potentially leads to CAR activation, similar to scoparone. CAR activation is known to accelerate bilirubin and cholesterol clearance in the liver [], suggesting a potential role for scopoletin acetate in preventing gallstone formation.
Q2: What is the structural characterization of scopoletin acetate and are there any computational studies on this compound?
A2: Although the research primarily focuses on scoparone, it indicates the use of computational methods like molecular docking and simulation to understand its interaction with CAR []. While specific spectroscopic data for scopoletin acetate isn't provided, its molecular formula is C12H10O5 and its molecular weight is 234.21 g/mol. These details are based on its chemical name, 6-Methoxy-2-oxo-2H-chromen-7-yl acetate. Further research is needed to elucidate detailed spectroscopic characteristics and conduct specific computational studies on scopoletin acetate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



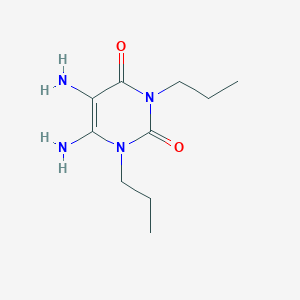

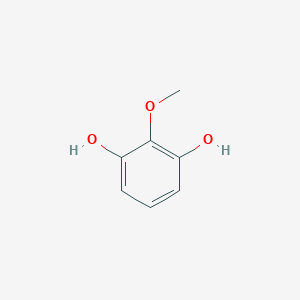
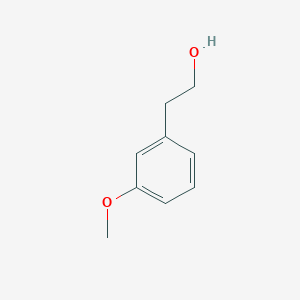
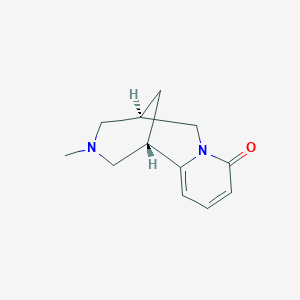


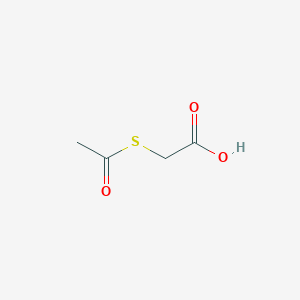


![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
